molecular formula C14H14N2O2S2 B2873177 N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide CAS No. 896344-12-0

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2873177
CAS No.: 896344-12-0
M. Wt: 306.4
InChI Key: DVLUFUYLMYPPFP-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4. The purity is usually 95%.
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Scientific Research Applications

Dearomatising Rearrangements and Cyclisation One application involves the dearomatising rearrangements of lithiated thiophenecarboxamides. These compounds, when treated with lithium diisopropylamide (LDA), undergo cyclisation that transforms them into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process highlights the compounds' utility in synthesizing complex heterocyclic structures (Clayden et al., 2004).

Cholinesterase Inhibitors and Antioxidants Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been explored for their potential as cholinesterase inhibitors and antioxidants. These novel hydrazone derivatives demonstrate significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), offering potential therapeutic applications for diseases characterized by cholinesterase dysfunction (Kausar et al., 2021).

Selective Endothelin Receptor-A Antagonists Another study reports on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as potent and selective small molecule ETA receptor antagonists. This class of compounds is of interest for developing treatments targeting the endothelin system, which plays a critical role in cardiovascular diseases, among other conditions (Wu et al., 1997).

Regiocontrolled C–H Arylation and Alkylation Research into the Pd(OAc)2/AgOAc catalytic system has shown its effectiveness for regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides. This methodology offers a contemporary approach to synthesizing arylated and alkylated thiophene-2-carboxamides, useful in various synthetic applications (Padmavathi et al., 2015).

Inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated Cell Adhesion Additionally, certain thiophene carboxamides have shown to inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1 on the surface of endothelium. This effect decreases the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

Properties

IUPAC Name

N-methyl-2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-6-7-20-14(11)16-12(17)9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLUFUYLMYPPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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